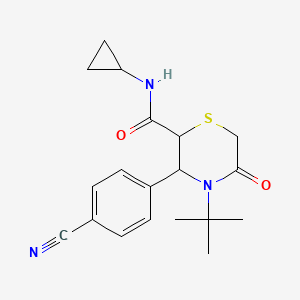

4-tert-butyl-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide

Description

Properties

IUPAC Name |

4-tert-butyl-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-19(2,3)22-15(23)11-25-17(18(24)21-14-8-9-14)16(22)13-6-4-12(10-20)5-7-13/h4-7,14,16-17H,8-9,11H2,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBSNHXIFBBQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(C(SCC1=O)C(=O)NC2CC2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide typically involves multiple steps, including the formation of the thiomorpholine ring and the introduction of the tert-butyl and cyanophenyl groups. One common approach is to start with a suitable thiomorpholine precursor and introduce the tert-butyl group through a tert-butoxycarbonylation reaction. The cyanophenyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups depending on the nucleophile or electrophile used.

Scientific Research Applications

4-tert-butyl-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical transformations.

Biology: It may be used in studies of enzyme inhibition, protein-ligand interactions, and other biochemical processes.

Industry: It can be used in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomerism: 3-Cyanophenyl vs. 4-Cyanophenyl Derivatives

A closely related analog, 4-tert-butyl-3-(3-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide (), differs only in the position of the cyano group on the phenyl ring (3- vs. 4-). Positional isomerism can significantly alter electronic and steric properties:

- In contrast, the 3-cyanophenyl isomer (meta-substitution) may disrupt symmetry-dependent binding.

- Solubility and Stability : The para-substitution pattern could improve crystallinity and solubility compared to the meta-analog, though experimental data are lacking.

Substituent Variations in Patent Derivatives

The European patent application () lists compounds with structural similarities, such as (3S)-3-tert-butyl-N-[4-chloro-2-(6-methylsulfanylpyridin-3-yl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide . Key comparisons include:

- Core Heterocycle : Replacement of the thiomorpholine ring with pyridazine alters ring size and electronic properties. Pyridazine’s nitrogen-rich structure may increase polarity, affecting membrane permeability.

- Substituent Diversity : Chloro, trifluoromethyl, and morpholinyl-ethoxy groups in the patent compounds introduce distinct steric and electronic effects. For instance, trifluoromethyl groups enhance metabolic stability and lipophilicity, whereas morpholinyl-ethoxy chains may improve solubility.

NMR Profiling and Chemical Environment Analysis

highlights the utility of NMR in comparing structural analogs. For example, regions of divergence in chemical shifts (e.g., positions 29–36 and 39–44 in compounds 1 and 7) correlate with substituent-induced changes in chemical environments. Applying this to the target compound:

- Region-Specific Shifts: The 4-cyanophenyl group would likely perturb NMR signals in adjacent regions (e.g., thiomorpholine protons), distinct from shifts caused by 3-cyanophenyl or other substituents.

- Conformational Analysis : Cyclopropylamide constraints could reduce rotational freedom, leading to sharper NMR signals compared to flexible analogs.

Methodological Considerations in Comparative Studies

Crystallographic Refinement via SHELX

The SHELX system () is widely used for small-molecule crystallography. If the target compound’s structure were resolved via SHELXL, its tert-butyl and cyanophenyl groups might challenge refinement due to disordered electron density, a common issue with bulky substituents. Comparisons with analogs (e.g., patent derivatives) would require careful modeling of similar steric hindrances .

Lumping Strategies in Computational Modeling

discusses lumping structurally similar compounds into surrogate groups. The target compound’s thiomorpholine core and tert-butyl/cyanophenyl substituents might align with a surrogate category for pharmacokinetic modeling, assuming shared reactivity or solubility profiles. However, the 4-cyanophenyl group’s unique electronic effects could necessitate separate treatment in mechanistic studies .

Biological Activity

4-tert-butyl-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a thiomorpholine ring, a cyano group, and a tert-butyl substituent. The structural formula is represented as follows:

Research indicates that 4-tert-butyl-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide interacts with various biological targets, primarily through modulation of receptor activity. Notably, it has been studied for its effects on the kappa opioid receptor (KOR), which plays a significant role in pain modulation and neuroprotection.

Kappa Opioid Receptor Interaction

The compound has been shown to exhibit selective binding affinity for KOR, which may contribute to its analgesic properties. Activation of KOR can lead to decreased pain perception and has implications for the treatment of chronic pain conditions.

Analgesic Effects

In preclinical studies, compounds similar to 4-tert-butyl-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide have demonstrated significant analgesic effects. For instance:

- Study 1 : A study conducted on animal models indicated that administration of the compound resulted in a marked reduction in pain response in models of inflammatory pain.

- Study 2 : Another investigation highlighted the compound's ability to reduce neuropathic pain symptoms in diabetic rats.

Neuroprotective Properties

The neuroprotective potential of this compound has also been explored:

- Case Study : In vitro studies showed that the compound can protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Study Reference | Observed Effect |

|---|---|---|

| Analgesic | Study 1 | Significant reduction in inflammatory pain |

| Analgesic | Study 2 | Alleviation of neuropathic pain symptoms |

| Neuroprotective | Case Study | Protection against oxidative stress-induced apoptosis |

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential side effects.

Q & A

What synthetic strategies are recommended for the multi-step synthesis of this compound, and how can reaction conditions be optimized?

Level: Advanced

Answer:

The synthesis of complex carboxamide derivatives typically involves sequential coupling reactions, cyclization, and functional group modifications. Critical steps include:

- Amide bond formation : Use coupling agents like HATU or EDC/NHS to ensure high yields while minimizing racemization .

- Cyclopropane ring introduction : Employ transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) with strict temperature control (-10°C to 0°C) to avoid side products .

- Thiomorpholine ring construction : Optimize sulfur incorporation via nucleophilic substitution under anhydrous conditions .

Experimental design : Apply Design of Experiments (DoE) to optimize parameters like solvent polarity, catalyst loading, and reaction time. Flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control over exothermic steps .

How can structural contradictions between spectroscopic data and computational models be resolved?

Level: Advanced

Answer:

Discrepancies often arise in stereochemical assignments or conformational flexibility. Methodological approaches include:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structural determination. Refinement against twinned data may resolve ambiguities in the thiomorpholine ring conformation .

- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental -NMR data to validate tautomeric forms .

- Dynamic NMR : Probe rotational barriers of the tert-butyl group to explain line broadening in -NMR spectra .

What analytical techniques are most effective for assessing purity and stability under physiological conditions?

Level: Basic

Answer:

- HPLC-MS : Use reverse-phase C18 columns with a gradient elution (water/acetonitrile + 0.1% formic acid) to detect degradation products (e.g., hydrolysis of the cyanophenyl group) .

- Thermogravimetric analysis (TGA) : Monitor thermal stability (25–300°C, 10°C/min) to identify decomposition thresholds .

- Circular dichroism (CD) : Confirm enantiomeric purity if chiral centers are present .

How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

Level: Advanced

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (association/dissociation rates) to target enzymes like kinases .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry by analyzing enthalpy changes .

- Molecular docking : Use AutoDock Vina to predict binding poses, guided by crystallographic data from homologous proteins .

- Mutagenesis studies : Validate critical residues in the enzyme’s active site through site-directed mutagenesis .

What strategies mitigate stereochemical challenges during cyclopropane ring formation?

Level: Advanced

Answer:

- Chiral auxiliaries : Temporarily introduce a menthol-derived group to enforce stereoselectivity, followed by cleavage .

- Asymmetric catalysis : Use chiral Rh(II) catalysts (e.g., Davies’ catalyst) for enantioselective cyclopropanation .

- Kinetic resolution : Separate diastereomers via chiral stationary-phase HPLC before final deprotection .

How should researchers address low solubility in aqueous buffers during biological assays?

Level: Basic

Answer:

- Co-solvent systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute into assay buffers containing cyclodextrins or Tween-80 .

- Pro-drug derivatization : Introduce phosphate or PEG groups to enhance hydrophilicity .

- pH adjustment : Test solubility across pH 6.0–8.0 to exploit ionization of the carboxamide group .

What computational tools are recommended for predicting metabolic pathways?

Level: Advanced

Answer:

- CYP450 metabolism prediction : Use Schrödinger’s MetaSite to identify likely oxidation sites (e.g., tert-butyl or cyclopropane groups) .

- Molecular dynamics (MD) simulations : Simulate liver microsomal environments (GROMACS) to assess hydrolysis susceptibility .

- Machine learning models : Train on PubChem datasets to predict Phase II conjugation (e.g., glucuronidation) .

How can crystallographic data resolve ambiguities in the 5-oxothiomorpholine ring conformation?

Level: Advanced

Answer:

- High-resolution X-ray diffraction : Collect data at 100 K with synchrotron radiation (λ = 0.7 Å) to resolve disorder in the thiomorpholine ring .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O bonds) to explain puckering variations .

- Twinned refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

What in vitro assays are suitable for preliminary toxicity screening?

Level: Basic

Answer:

- MTT assay : Assess mitochondrial toxicity in HepG2 cells (48-hour exposure, IC calculation) .

- hERG inhibition : Use patch-clamp electrophysiology to evaluate cardiac risk .

- Ames test : Screen for mutagenicity in TA98 and TA100 Salmonella strains .

How can researchers reconcile conflicting bioactivity data across different cell lines?

Level: Advanced

Answer:

- Proteomic profiling : Use LC-MS/MS to compare target expression levels (e.g., kinase isoforms) between cell lines .

- Microenvironment modulation : Test activity under hypoxic vs. normoxic conditions to assess metabolic dependency .

- Transcriptomic analysis : Correlate activity with RNA-seq data to identify resistance markers (e.g., ABC transporters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.